tert-Butyl((4-iodobenzyl)oxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodinated benzyl ether, and a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane can be synthesized through a multi-step process involving the protection of hydroxyl groups, iodination, and coupling reactions. One common method involves the use of tert-butyl(chloro)dimethylsilane as a starting material, which undergoes a series of reactions including protection with tert-butyl groups, iodination, and coupling with diphenylsilane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl((4-iodobenzyl)oxy)diphenylsilane exerts its effects is primarily through its reactivity in chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The iodinated benzyl group is a good leaving group, facilitating substitution and coupling reactions. The diphenylsilane moiety can participate in various organosilicon chemistry pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar protection and coupling reactions.
tert-Butyl(4-iodobutoxy)dimethylsilane: Shares similar structural features and reactivity.
tert-Butyl((4-bromobenzyl)oxy)diphenylsilane: Similar compound with a bromine atom instead of iodine, affecting its reactivity in substitution reactions.
Uniqueness
tert-Butyl((4-iodobenzyl)oxy)diphenylsilane is unique due to the combination of its tert-butyl, iodinated benzyl, and diphenylsilane groups, which confer specific reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and the development of advanced materials.
Properties
IUPAC Name |
tert-butyl-[(4-iodophenyl)methoxy]-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIUXQUFMSVIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.